REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:9]=[C:8]([N+:10]([O-:12])=[O:11])[CH:7]=[CH:6][C:5]=1Cl)([O-:3])=[O:2].[CH3:14][NH2:15].[OH-].[Na+]>O>[CH3:14][NH:15][C:5]1[CH:6]=[CH:7][C:8]([N+:10]([O-:12])=[O:11])=[CH:9][C:4]=1[N+:1]([O-:3])=[O:2] |f:2.3|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=C(C=CC(=C1)[N+](=O)[O-])Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
aqueous solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
70 °C
|
Type
|
CUSTOM
|
Details
|
stirred for 1 hour at 85° to 90° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
46° C
|
Type
|
ADDITION
|
Details
|
During the dropwise addition the temperature
|
Type
|
CUSTOM
|
Details
|
rises to 88° C
|
Type
|
CUSTOM
|
Details
|
falls to below 81° C
|
Type
|
TEMPERATURE
|
Details
|
This suspension is heated to 90° C in the course of 15 minutes
|
Duration
|
15 min
|
Type
|
TEMPERATURE
|
Details
|
cooled for 2 hours to 30° C
|
Type
|
FILTRATION
|
Details
|
filtered by suction
|
Type
|
STIRRING
|
Details
|
is stirred in 305 parts of water in a laboratory mixer
|
Type
|
FILTRATION
|
Details
|
filtered by suction
|
Type
|
WASH
|
Details
|
washed with 1150 parts of water
|
Type
|
CUSTOM
|
Details
|
dried at 60° C in vacuo
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
CNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 97.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:9]=[C:8]([N+:10]([O-:12])=[O:11])[CH:7]=[CH:6][C:5]=1Cl)([O-:3])=[O:2].[CH3:14][NH2:15].[OH-].[Na+]>O>[CH3:14][NH:15][C:5]1[CH:6]=[CH:7][C:8]([N+:10]([O-:12])=[O:11])=[CH:9][C:4]=1[N+:1]([O-:3])=[O:2] |f:2.3|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=C(C=CC(=C1)[N+](=O)[O-])Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
aqueous solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
70 °C
|
Type
|
CUSTOM
|
Details
|
stirred for 1 hour at 85° to 90° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
46° C
|
Type
|
ADDITION
|
Details
|
During the dropwise addition the temperature
|
Type
|
CUSTOM
|
Details
|
rises to 88° C
|
Type
|
CUSTOM
|
Details
|
falls to below 81° C
|
Type
|
TEMPERATURE
|
Details
|
This suspension is heated to 90° C in the course of 15 minutes
|
Duration
|
15 min
|
Type
|
TEMPERATURE
|
Details
|
cooled for 2 hours to 30° C
|
Type
|
FILTRATION
|
Details
|
filtered by suction
|
Type
|
STIRRING
|
Details
|
is stirred in 305 parts of water in a laboratory mixer
|
Type
|
FILTRATION
|
Details
|
filtered by suction
|
Type
|
WASH
|
Details
|
washed with 1150 parts of water
|
Type
|
CUSTOM
|
Details
|
dried at 60° C in vacuo
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
CNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 97.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |